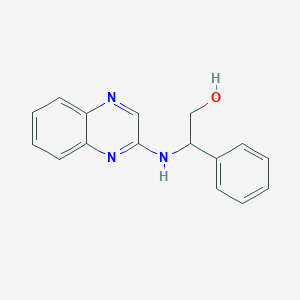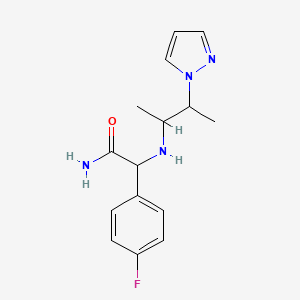
1-Methyl-3-prop-2-ynyl-1-(1-pyridin-2-ylpiperidin-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-prop-2-ynyl-1-(1-pyridin-2-ylpiperidin-4-yl)urea is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. This compound is known for its ability to inhibit the activity of certain enzymes, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-prop-2-ynyl-1-(1-pyridin-2-ylpiperidin-4-yl)urea involves the inhibition of certain enzymes, such as monoamine oxidase and acetylcholinesterase. This inhibition can lead to increased levels of neurotransmitters in the brain, which may help to alleviate the symptoms of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 1-Methyl-3-prop-2-ynyl-1-(1-pyridin-2-ylpiperidin-4-yl)urea can have a variety of biochemical and physiological effects. For example, it has been shown to increase the levels of dopamine and serotonin in the brain, which can improve mood and alleviate symptoms of depression. It has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Methyl-3-prop-2-ynyl-1-(1-pyridin-2-ylpiperidin-4-yl)urea in lab experiments is its ability to selectively inhibit certain enzymes. This can make it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound is that it can be toxic at high concentrations, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1-Methyl-3-prop-2-ynyl-1-(1-pyridin-2-ylpiperidin-4-yl)urea. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to have a beneficial effect on cognitive function in animal models. Another potential direction for research is its use as an antiviral or antibacterial agent, as it has shown promise in this area as well. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
Métodos De Síntesis
The synthesis of 1-Methyl-3-prop-2-ynyl-1-(1-pyridin-2-ylpiperidin-4-yl)urea involves several steps, including the reaction of 1-(1-pyridin-2-ylpiperidin-4-yl)urea with propargyl bromide in the presence of a base. The resulting compound is then treated with methyl iodide to yield the final product.
Aplicaciones Científicas De Investigación
1-Methyl-3-prop-2-ynyl-1-(1-pyridin-2-ylpiperidin-4-yl)urea has been studied for its potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders. It has also been shown to have antiviral and antibacterial properties.
Propiedades
IUPAC Name |
1-methyl-3-prop-2-ynyl-1-(1-pyridin-2-ylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-3-9-17-15(20)18(2)13-7-11-19(12-8-13)14-6-4-5-10-16-14/h1,4-6,10,13H,7-9,11-12H2,2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNIXMUMSLOMJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=CC=CC=N2)C(=O)NCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-prop-2-ynyl-1-(1-pyridin-2-ylpiperidin-4-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5,6-Trimethyl-4-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7573639.png)

![N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-3-phenyl-1,2-oxazole-5-carboxamide](/img/structure/B7573648.png)
![3-[(2-Methyl-1,3-thiazol-4-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7573655.png)
![2-[[3-(1,2,4-Triazol-1-ylmethyl)piperidin-1-yl]methyl]-1,3-benzoxazole](/img/structure/B7573663.png)
![5-(2-Chlorophenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-yloxymethyl)-1,2,4-oxadiazole](/img/structure/B7573667.png)
![2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone](/img/structure/B7573668.png)
![1-[2-(2-Methoxyphenoxy)ethyl]-3-[(sulfamoylamino)methyl]piperidine](/img/structure/B7573681.png)

![Oxan-4-yl-[2-[1-(quinolin-8-ylmethyl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7573691.png)

![4-[[3-(3,5-Dimethylpyrazol-1-yl)azetidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7573722.png)
![N-[[2-(pyridin-4-ylmethoxy)phenyl]methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7573730.png)
![6-[[4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7573735.png)